5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole

Lipophilicity Membrane Permeability ADME

This functionalized isoxazole offers a ~20-fold higher partition coefficient (LogP 4.23 vs. 2.92) for superior cell permeability. It is a key building block for PROTACs and kinase inhibitor SAR. Available in high purity. Order now.

Molecular Formula C11H6BrCl2NO2
Molecular Weight 334.98 g/mol
CAS No. 175277-38-0
Cat. No. B069892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
CAS175277-38-0
Molecular FormulaC11H6BrCl2NO2
Molecular Weight334.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl
InChIInChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2
InChIKeyCBDHLEMYIQJYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole (CAS 175277-38-0) for Targeted Chemical Biology


5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole (CAS: 175277-38-0) is a functionalized isoxazole derivative featuring a bromoacetyl group and a 3,4-dichlorophenyl substituent . With a molecular weight of 334.98 g/mol and a formula of C11H6BrCl2NO2, this compound is primarily employed as a reactive alkylating agent and synthetic intermediate . The bromoacetyl moiety serves as a versatile electrophilic warhead, enabling covalent modification of biological targets or further chemical derivatization . Its core structure aligns with the isoxazole class, which is frequently explored in medicinal chemistry for its favorable physicochemical properties and ability to engage diverse biological targets [1].

Why Generic Isoxazole Substitution Fails: The Critical Role of 3,4-Dichlorophenyl in 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole


Substituting 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole with a generic isoxazole analog or a different halogenated derivative is not equivalent due to significant differences in lipophilicity and electronic properties. The specific 3,4-dichlorophenyl substitution pattern substantially elevates the compound's LogP to 4.23, compared to 2.92 for the unsubstituted phenyl analog [1]. This nearly 1.3-unit increase in LogP translates to a ~20-fold increase in partition coefficient, profoundly impacting membrane permeability, target engagement, and overall pharmacokinetic behavior in biological assays [2]. Furthermore, the dichloro substitution alters the electronic distribution on the isoxazole ring, which can directly influence the reactivity of the bromoacetyl warhead and its subsequent interactions with biological nucleophiles [3]. Therefore, using an alternative compound without verifying these specific physicochemical and reactivity parameters risks introducing uncharacterized variables that can compromise the reproducibility and interpretability of experimental results.

Quantitative Differentiation Guide: Why 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole Outperforms Analogs


Enhanced Lipophilicity (LogP 4.23 vs. 2.92) for Improved Membrane Permeability

The target compound demonstrates a calculated LogP of 4.23, indicating significantly higher lipophilicity compared to the direct phenyl analog, 5-(Bromoacetyl)-3-phenylisoxazole (LogP = 2.92) [1]. This increase in LogP is attributed to the presence of the 3,4-dichlorophenyl group.

Lipophilicity Membrane Permeability ADME Physicochemical Properties

Superior Purity Grade Availability (NLT 98%) vs. Technical Grade for Critical Applications

For applications requiring high reproducibility and minimal side reactions, the target compound is commercially available at a purity of NLT 98% from specialized suppliers . In contrast, the most widely available grade from major distributors is a 'Technical' grade .

Purity Quality Control Reproducibility Procurement

Strategic Utility as a Protein Degrader (PROTAC) Building Block

The compound is specifically categorized and marketed as a 'Protein Degrader Building Block' by multiple reputable vendors, including Calpac Lab . This classification is based on the presence of the bromoacetyl group, a versatile electrophilic handle suitable for tethering ligands for E3 ubiquitin ligases, a key component of PROTAC (Proteolysis Targeting Chimera) molecules.

PROTAC Targeted Protein Degradation Chemical Biology Building Block

Higher Predicted Boiling Point (469.6°C) vs. Phenyl Analog (Unreported), Suggesting Enhanced Thermal Stability

The target compound exhibits a predicted boiling point of 469.6°C at 760 mmHg [1]. While direct experimental comparison for the phenyl analog is not widely reported, this high predicted value is consistent with the increased molecular weight and stronger intermolecular forces imparted by the dichloro substitution compared to a simple phenyl ring.

Thermal Stability Physicochemical Properties Synthetic Chemistry Process Chemistry

Recommended Application Scenarios for 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole Based on Verified Evidence


Design and Synthesis of Cell-Permeable Chemical Probes

Leverage the compound's high LogP of 4.23 [1] to design chemical probes with enhanced passive membrane permeability. The increased lipophilicity over the phenyl analog (LogP 2.92) makes it a preferred starting point for constructing tools intended for intracellular target engagement in live-cell assays, where efficient cellular uptake is a primary requirement. The bromoacetyl group can be used to covalently attach the isoxazole core to a ligand or reporter tag.

Development of High-Fidelity PROTAC Linkers

Utilize the compound as a validated 'Protein Degrader Building Block' for constructing heterobifunctional PROTAC molecules. The bromoacetyl warhead provides a chemically defined, reactive handle for conjugating the 3,4-dichlorophenyl isoxazole moiety to an E3 ligase-binding ligand. This enables the creation of a novel degrader with distinct physicochemical properties (LogP 4.23) that may confer unique degradation selectivity or cellular potency profiles compared to degraders built with less lipophilic cores.

SAR Studies on Halogenated Isoxazole Pharmacophores

Incorporate the compound into structure-activity relationship (SAR) campaigns aimed at optimizing the potency or selectivity of isoxazole-based hit compounds. The 3,4-dichlorophenyl group is a common pharmacophore in kinase inhibitors and anti-infectives [2]. The bromoacetyl group allows for rapid diversification through nucleophilic substitution, enabling the parallel synthesis of a focused library to systematically probe the chemical space around this specific substitution pattern. The availability of a high-purity grade (NLT 98%) ensures that observed biological effects can be confidently attributed to the intended compound .

Synthetic Methodology Development for Lipophilic Heterocycles

Employ the compound as a model substrate for developing or optimizing synthetic transformations involving lipophilic, halogenated heterocycles. Its high predicted boiling point (469.6°C) [1] and solid physical form under ambient conditions facilitate handling in a variety of reaction setups, including those requiring elevated temperatures. Reactions of the bromoacetyl group (e.g., with amines, thiols, or alcohols) can serve as a benchmark for assessing the efficiency and functional group tolerance of new catalytic or synthetic methods.

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